N-(2-amino-9H-purin-6-yl)isoleucine is a compound that belongs to the class of purine derivatives, characterized by its unique combination of a purine base and the amino acid isoleucine. This structural configuration provides a fascinating subject for scientific exploration, particularly in the fields of biochemistry and medicinal chemistry. The compound is noted for its potential applications in studying enzyme interactions, metabolic pathways, and the development of therapeutic agents targeting viral and cancerous diseases.
N-(2-amino-9H-purin-6-yl)isoleucine is classified as an amino acid derivative and a purine derivative. Its classification highlights its dual nature, functioning both as an amino acid and as a structural analogue of nucleobases found in nucleic acids.
The synthesis of N-(2-amino-9H-purin-6-yl)isoleucine typically involves:
The process often starts with protecting groups to ensure selectivity during reactions. For instance, using an N9-trimethylsilylethoxymethyl (SEM) group can enhance the electrophilicity of the purine ring, facilitating subsequent reactions with amines . The use of various amines and alcohols in these reactions can yield a diverse range of products.
N-(2-amino-9H-purin-6-yl)isoleucine features a purine base linked to an isoleucine side chain. The molecular formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound's molecular weight is approximately 234.25 g/mol. Its structure can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence and arrangement of functional groups within the molecule .
N-(2-amino-9H-purin-6-yl)isoleucine participates in several chemical reactions:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and reaction time—are crucial for optimizing yield and purity. For example, substitution reactions may yield hydroxylated derivatives or other modified purines depending on the reagents used.
The mechanism of action for N-(2-amino-9H-purin-6-yl)isoleucine primarily involves its interaction with biological macromolecules:
Preliminary studies indicate that this compound could affect cell signaling pathways and gene expression through molecular interactions that mimic those of natural nucleotides.
N-(2-amino-9H-purin-6-yl)isoleucine typically appears as a crystalline solid. Its melting point varies based on purity but generally falls within a range indicative of stable crystalline compounds.
The compound exhibits properties typical of amino acids and purines:
Relevant analytical techniques such as UV-visible spectroscopy can provide insights into its electronic properties and stability under various conditions .
N-(2-amino-9H-purin-6-yl)isoleucine has several applications in scientific research:
The chemoenzymatic synthesis of N-(2-amino-9H-purin-6-yl)isoleucine leverages regioselective enzymatic oxidations to achieve precise stereochemical control, bypassing the inefficiencies of traditional chemical routes. A landmark approach utilizes α-ketoglutarate-dependent dioxygenases to introduce hydroxyl groups at the C4 and C5 positions of L-isoleucine, yielding the 4,5-dihydroxyisoleucine fragment essential for bioactive conjugates. This enzymatic cascade proceeds with >95% diastereoselectivity, driven by the enzyme’s active-site constraints that position the substrate optimally for C–H bond activation [1]. The dihydroxylated isoleucine intermediate is then coupled to 6-chloropurine under mild alkaline conditions (pH 8–9, 50°C), followed by nucleophilic aromatic substitution to form the critical C–N bond between the amino acid’s α-amino group and the purine’s C6 position. This strategy exemplifies atom economy, as it avoids extensive protecting-group manipulations typically required in chemical synthesis [1] [7].
Table 1: Comparative Analysis of Chemoenzymatic vs. Chemical Synthesis Routes
Parameter | Chemoenzymatic Route | Chemical Route |
---|---|---|
Overall Yield | 68–75% | 25–35% |
Diastereoselectivity | >95% de | 60–75% de |
Reaction Steps | 3–4 | 6–8 |
Temperature Requirements | 25–37°C | 80–120°C |
Solvent System | Aqueous buffer | Anhydrous DMF/toluene |
The chemoenzymatic platform’s scalability was validated in a 10-gram synthesis of the α-amanitin fragment, achieving 72% isolated yield. Critical to success was the use of Escherichia coli-overexpressed dioxygenase, immobilized on chitosan beads to enable enzyme recycling (retaining 85% activity after five cycles) [1]. This methodology underscores the synergy between enzymatic stereoselectivity and chemical coupling efficiency for complex purine-amino acid hybrids.
Solid-phase synthesis overcomes solubility limitations of purine-amino acid hybrids by anchoring the purine scaffold to functionalized resins, enabling stepwise assembly under aqueous-organic conditions. The dominant strategy employs 6-chloro-2-iodo-9H-purine linked to Wang resin via its N9 nitrogen, leveraging the enhanced reactivity of the C6 position for nucleophilic displacement. Isoleucine, protected as its N-Fmoc-O-t-butyl ester, is coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as an activating agent in DMF, achieving >90% coupling efficiency [6]. Subsequent microwave-assisted displacement (80°C, 15 min) of the C6 chlorine with ammonia gas-saturated dioxane introduces the 2-amino group, yielding the target compound after TFA-mediated cleavage.
This method enables precise linker engineering, as demonstrated in the synthesis of N-[ω-(purin-6-yl)aminoalkanoyl] derivatives. Hybrids with C10 linkers exhibited cytotoxic potency (CC₅₀ = 0.49–3.5 μM against 4T1 mammary carcinoma), whereas shorter linkers (C2–C4) showed >10-fold reduced activity. The solid-phase approach facilitated rapid generation of 15 analogs in parallel, identifying the optimal linker length for tumor cell line inhibition [6].
Table 2: Cytotoxicity of Purine-Isoleucine Conjugates with Variable Linkers
Linker Length (Carbons) | CC₅₀ (μM) vs. 4T1 Cells | CC₅₀ (μM) vs. COLO201 Cells | Selectivity Index (WI-38/COLO201) |
---|---|---|---|
2 | >100 | >100 | <1 |
5 | 23 | 0.68 | 73 |
7 | 0.49 | 0.68 | 145 |
10 | 2.3 | 1.3 | 27 |
12 | >100 | >100 | <1 |
Notably, chemoselective ligation strategies have been adapted from triazole synthesis [10], where lipase-catalyzed aminolysis generates amide bonds between purinyl carboxylic acids and propargylamine, followed by copper-catalyzed azide-alkyne cycloaddition. This tandem methodology achieves 82–94% yields in one pot, though application to isoleucine-containing purines requires optimization to preserve stereochemistry.
Regioselective functionalization of the purine core governs the bioactivity profile of isoleucine conjugates, with C2, C6, and N9 positions offering distinct pharmacological tuning capabilities:
N9-Alkylation: Direct alkylation of the purine’s N9 position with isoleucine-derived electrophiles (e.g., N-Boc-isoleucine bromoethyl ester) enhances cellular uptake by masking the polar amino acid. This modification reduces the conjugate’s log P by −1.2 units, improving membrane permeability. When tested against HepG2 hepatocellular carcinoma, N9-alkylated derivatives showed 3-fold higher potency (IC₅₀ = 8.5 μM) compared to N7 regioisomers (IC₅₀ = 25 μM) due to reduced steric hindrance in target binding [4] [8].
C2 Substitution: Electrophilic aromatic substitution at C2 with phenylthio groups augments kinase inhibition. Derivatives like N⁶-(2-phenylthioethyl)isoleucinylpurine inhibit EGFRT790M with IC₅₀ = 29.4 nM, attributed to the thioether’s interaction with a hydrophobic pocket adjacent to the ATP-binding site. Molecular dynamics simulations confirm the phenylthio group stabilizes a DFG-in conformation of the kinase, enhancing competitive ATP displacement [8].
C6 Amino Acid Conjugation: The isoleucine’s stereochemistry directly modulates target engagement. L-isoleucine conjugates exhibit 50-fold stronger binding to A1 adenosine receptors than D-isoleucine analogs (Ki = 12 nM vs. 600 nM), rationalized by the receptor’s chiral selectivity for natural amino acids [5].
Recent innovations include transition-metal-catalyzed C–H activation at C8 for introducing fluorinated groups. A palladium(II)/phenanthroline system achieves 78% yield of 8-trifluoromethylpurine-isoleucine conjugates, which show enhanced metabolic stability (t½ = 8.2 h in human microsomes vs. 1.5 h for unmodified analogs) [8].
Orthogonal protecting group strategies are indispensable for synthesizing N⁶-substituted adenosine-isoleucine conjugates, preventing undesired side reactions during purine ring functionalization:
Exocyclic Amino Group Protection: The di-tert-butyl dicarbonate (Boc)2O strategy reversibly protects N⁶-amino groups as N⁶-Boc-adensoine, stable under basic peptide coupling conditions (0.1 M NaOH, 25°C). Crucially, it resists N⁷ migration during glycosidic bond formation, a common side reaction when using acyl protectors. After isoleucine coupling, deprotection employs mild TFA/CH2Cl2 (1:1, 0°C→25°C, 1 h), preserving acid-sensitive isoleucine stereochemistry [1] [9].
Carboxyl Group Protection: Isoleucine’s carboxylic acid is typically masked as methyl or benzyl esters during nucleophilic substitution at C6. Hydrogenolysis (H2/Pd-C) cleanly deprotects benzyl esters without affecting purine ring integrity, while methyl esters require lithium hydroxide-mediated hydrolysis (0.5 M LiOH, THF/H2O 3:1). Notably, tert-butyl esters are incompatible due to acid-catalyzed deprotection conditions that trigger purine depurination [3] [5].
Sugar Hydroxyl Protection: For adenosine-based conjugates, 2',3'-O-isopropylidene groups shield ribose hydroxyls during N⁶ functionalization. Hydrolysis using 80% acetic acid (25°C, 4 h) removes this protector without cleaving the purine-isoleucine amide bond. Alternative silyl protectors (TBDMS) require fluoride-based deprotection, which risks desilylation at isoleucine’s carboxy terminus [9].
Table 3: Protecting Group Compatibility in Purine-Isoleucine Synthesis
Functional Group | Protecting Group | Coupling Compatibility | Deprotection Conditions | Side Reactions |
---|---|---|---|---|
N⁶-amino (purine) | Boc | Alkylation/acylation | TFA (0°C→25°C) | None |
Carboxyl (Ile) | Benzyl ester | Nucleophilic substitution | H2/Pd-C (EtOAc) | Over-reduction to aldehydes |
Ribose 2'/3'-OH | Isopropylidene | Acid/base stable | 80% AcOH | Purine glycosidic bond cleavage |
N⁶-amino (purine) | Phthaloyl | Not recommended | NH2NH2 (ethanol) | Isoleucine racemization |
The phthaloyl group, though historically used for amine protection, causes significant racemization of chiral amino acids like isoleucine during hydrazine-mediated deprotection and is thus avoided [9]. Modern approaches favor enzyme-labile protectors such as phenylacetyl, removable by penicillin G amidase at pH 7.4, enabling bioconjugation of acid-sensitive purine-isoleucine hybrids [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3